molecular formula C11H12BrClN2O4 B15306383 Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate

Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate

Cat. No.: B15306383
M. Wt: 351.58 g/mol
InChI Key: XDVNUSXJHGRQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo, a chloro, and a nitro substituent on a phenyl ring, and a carbamate functional group

Properties

Molecular Formula

C11H12BrClN2O4

Molecular Weight

351.58 g/mol

IUPAC Name

tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate

InChI

InChI=1S/C11H12BrClN2O4/c1-11(2,3)19-10(16)14-9-7(12)4-6(13)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16)

InChI Key

XDVNUSXJHGRQRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The process involves the formation of a carbon-nitrogen bond through a cross-coupling reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and chloro substituents on the phenyl ring.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromo or chloro groups.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Various oxidized phenyl derivatives.

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

Medicine:

  • Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate is not well-documented. its reactivity can be attributed to the presence of multiple functional groups that can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Comparison:

  • tert-Butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate is unique due to the presence of multiple substituents (bromo, chloro, nitro) on the phenyl ring, which can influence its reactivity and potential applications.
  • Other similar compounds may have different substituents or functional groups, leading to variations in their chemical behavior and uses.

This detailed article provides a comprehensive overview of tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.